

# Cross-study comparison of strontium ranelate clinical trial data.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Strontium Ranelate (Standard)

Cat. No.: B11935870 Get Quote

# A Comparative Analysis of Strontium Ranelate Clinical Trial Data

Strontium ranelate is a unique oral agent recognized for its dual mechanism of action in the management of osteoporosis, simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] This guide provides a comprehensive comparison of key clinical trial data for strontium ranelate, focusing on its efficacy in fracture risk reduction and its safety profile. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the therapeutic agent's performance.

#### **Mechanism of Action**

Strontium ranelate's dual action is a key differentiator from other osteoporosis treatments. It rebalances bone turnover in favor of bone formation.[4] In vitro and preclinical studies have shown that it enhances the differentiation and proliferation of pre-osteoblasts and osteoblasts, leading to increased synthesis of collagen and other essential bone matrix proteins.[1][3][5] Concurrently, it curtails bone resorption by reducing the differentiation and activity of osteoclasts and promoting their apoptosis (programmed cell death).[2][3]

This dual effect is primarily mediated through the calcium-sensing receptor (CaSR) on osteoblasts and osteoclasts.[5][6] By interacting with the CaSR, strontium ranelate stimulates osteoblasts to increase the expression of osteoprotegerin (OPG) and decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[4][6] OPG acts as a decoy



receptor for RANKL, preventing it from activating osteoclast differentiation. This shift in the OPG/RANKL ratio ultimately inhibits osteoclastogenesis.[3][4]



Click to download full resolution via product page

Caption: Strontium Ranelate's dual mechanism of action on bone cells.

## **Efficacy Data: Fracture Risk Reduction**

The anti-fracture efficacy of strontium ranelate has been robustly demonstrated in a large-scale clinical trial program, most notably the SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies. These were multicenter, randomized, double-blind, placebo-controlled trials.[7]

#### **Vertebral Fractures**

The SOTI trial was specifically designed to assess the effect of strontium ranelate on vertebral fracture risk in postmenopausal women with established osteoporosis.[7][8] The TROPOS study also confirmed the reduction in vertebral fracture risk as a secondary endpoint.[7][9]



| Trial       | Patient<br>Population                                               | Duration                                                | Relative Risk<br>Reduction<br>(RRR) vs.<br>Placebo | Key Findings                                                         |
|-------------|---------------------------------------------------------------------|---------------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------|
| SOTI        | 1,649 postmenopausal women with ≥1 prevalent vertebral fracture.[8] | 1 Year                                                  | 49% (p < 0.001)<br>[7][8]                          | Significant and early reduction in new vertebral fractures.          |
| 3 Years     | 41% (p < 0.001)<br>[8][10]                                          | Sustained<br>efficacy over a 3-<br>year period.         |                                                    |                                                                      |
| 4 Years     | 33% (p < 0.001)<br>[8]                                              | Long-term<br>maintenance of<br>anti-fracture<br>effect. | <del>-</del>                                       |                                                                      |
| TROPOS      | 5,091<br>postmenopausal<br>women with<br>osteoporosis.[9]           | 3 Years                                                 | 39% (p < 0.001)<br>[9]                             | Confirmed vertebral anti- fracture efficacy in a broader population. |
| Pooled Data | Women ≥80 years of age from SOTI & TROPOS.[11]                      | 1 Year                                                  | 59% (p = 0.002)<br>[11]                            | Pronounced efficacy in the very elderly population.                  |
| 3 Years     | 32% (p = 0.013)<br>[11]                                             |                                                         |                                                    |                                                                      |

### **Non-Vertebral Fractures**

The TROPOS trial was the pivotal study designed to evaluate the efficacy of strontium ranelate in preventing non-vertebral fractures.[7][9]



| Trial                           | Patient<br>Population                                                 | Duration                                   | Relative Risk<br>Reduction<br>(RRR) vs.<br>Placebo          | Key Findings                                                      |
|---------------------------------|-----------------------------------------------------------------------|--------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------------|
| TROPOS                          | 5,091<br>postmenopausal<br>women with<br>osteoporosis.[9]             | 3 Years                                    | 16% (All non-<br>vertebral<br>fractures, p =<br>0.04)[7][9] | Broad-spectrum efficacy against non-vertebral fractures.          |
| 3 Years                         | 19% (Major non-<br>vertebral fragility<br>fractures, p =<br>0.031)[9] |                                            |                                                             |                                                                   |
| 5 Years                         | 15% (All non-<br>vertebral<br>fractures, p =<br>0.032)[7]             | Efficacy is<br>maintained over<br>5 years. |                                                             |                                                                   |
| TROPOS (High-<br>Risk Subgroup) | Age ≥74 years with femoral neck BMD T- score ≤-2.4.[7][9]             | 3 Years                                    | 36% (Hip<br>fractures, p =<br>0.046)[7][9]                  | Significant reduction in hip fractures in a high-risk population. |
| Pooled Data                     | Women ≥80 years of age from SOTI & TROPOS.[11]                        | 1 Year                                     | 41% (p = 0.027)<br>[11]                                     | Rapid reduction of non-vertebral fracture risk in the elderly.    |
| 3 Years                         | 31% (p = 0.011)<br>[11]                                               |                                            |                                                             |                                                                   |

# **Efficacy Data: Bone Mineral Density (BMD)**

Consistent and significant increases in Bone Mineral Density (BMD) have been observed across multiple clinical trials with strontium ranelate treatment in both men and women.



| Trial                       | Patient<br>Population                            | Duration | Site         | Mean BMD<br>Increase vs.<br>Placebo                                                                    |
|-----------------------------|--------------------------------------------------|----------|--------------|--------------------------------------------------------------------------------------------------------|
| SOTI                        | Postmenopausal women with osteoporosis.[7]       | 3 Years  | Lumbar Spine | 14.0% (vs1.3% in placebo group) [7]                                                                    |
| Femoral Neck                | 8.3% (vs.<br>placebo group)<br>[7]               |          |              |                                                                                                        |
| TROPOS                      | Postmenopausal<br>women with<br>osteoporosis.[7] | 3 Years  | Femoral Neck | 8.2%[9]                                                                                                |
| Total Hip                   | 9.8%[9]                                          |          |              |                                                                                                        |
| MALEO                       | Men with primary osteoporosis.[12] [13]          | 2 Years  | Lumbar Spine | 7.7% (betweengroup difference) [12][13]                                                                |
| Femoral Neck &<br>Total Hip | Significant increases (p < 0.001)[13]            |          |              |                                                                                                        |
| STRATOS                     | Postmenopausal women with osteoporosis.[14]      | 2 Years  | Lumbar Spine | Dose-dependent increase, up to 3.0% mean annual slope with 2g/day dose (p < 0.01 vs placebo). [14][15] |

# **Experimental Protocols**

The Phase 3 clinical development program for strontium ranelate was extensive, involving two main efficacy studies, SOTI and TROPOS, which were preceded by a run-in study called FIRST.[16]





Click to download full resolution via product page

Caption: General workflow of the Phase 3 strontium ranelate trials.

## **Key Methodological Aspects:**

 Design: The SOTI and TROPOS trials were prospective, randomized, double-blind, placebocontrolled studies.[16][17][18]



- Run-in Phase (FIRST Study): This initial open-label phase was designed to normalize the
  calcium and vitamin D status of all potential participants and to ensure the inclusion of a wellmotivated patient cohort into the main trials.[16][18]
- Participants:
  - SOTI: Enrolled 1,649 postmenopausal women with at least one prevalent osteoporotic vertebral fracture and low lumbar spine BMD.[8][16][17]
  - TROPOS: Enrolled 5,091 postmenopausal women with low femoral neck BMD.[9][16][17]
- Intervention: Patients were randomized to receive either 2 g/day of oral strontium ranelate or a matching placebo.[16] All participants in both groups also received calcium and vitamin D supplements tailored to their individual needs.[8][16]
- Primary Endpoints:
  - SOTI: The primary endpoint was the incidence of new vertebral fractures over a 3-year period.[7][16]
  - TROPOS: The primary endpoint was the incidence of new non-vertebral osteoporotic fractures over a 3-year period.[7][16]
- Fracture Assessment: Vertebral fractures were assessed using a semi-quantitative method on annually performed spinal radiographs.[8] Non-vertebral fractures were radiographically confirmed.[11]

# Safety and Tolerability

Across the major clinical trials, strontium ranelate was generally well-tolerated. The overall incidence of adverse events was comparable to placebo.[8][9]



| Adverse Event Category          | Key Findings from SOTI & TROPOS Trials                                                                                                                         | Additional Regulatory Findings                                                                                                                                                                                                     |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Gastrointestinal                | The most common adverse events were nausea and diarrhea, which were generally mild, transient, and occurred more frequently at the beginning of therapy.[1][8] | A post-marketing study confirmed an association with gastrointestinal disturbance (IRR 3.0).[19]                                                                                                                                   |
| Venous Thromboembolism<br>(VTE) | Not reported in the primary publications of SOTI and TROPOS.[20]                                                                                               | Pooled analyses of the trials showed an increased risk of VTE.[20]                                                                                                                                                                 |
| Cardiovascular Events           | Not reported in the primary publications.[20]                                                                                                                  | Regulatory documents revealed a potential increased risk of myocardial infarction, particularly in patients with pre- existing cardiovascular risk factors. Pooled data at 4 years showed a relative risk of 1.5 (p=0.07).[20][21] |
| Dermatological                  | Dermatitis was reported more frequently in the strontium ranelate group during the first 3 months of therapy.[1]                                               | Post-marketing data showed an association with minor skin complaints (IRR 2.0).[19]                                                                                                                                                |

Note: The discrepancy between data reported in primary publications and later regulatory assessments, particularly concerning serious cardiovascular events and VTE, highlights the importance of accessing comprehensive trial data for a complete safety evaluation.[20][21]

### Conclusion

The clinical trial data for strontium ranelate demonstrates significant and sustained efficacy in reducing the risk of both vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[7] This anti-fracture effect is supported by consistent increases in bone mineral density.[7][9] The drug's unique dual mechanism of action, which uncouples bone resorption



from bone formation, provides a solid biological basis for these clinical outcomes.[1][2] While generally well-tolerated, a comprehensive safety assessment must consider the potential for increased risk of venous thromboembolism and cardiovascular events, which were identified in later analyses of the trial data.[20][21] This guide provides a consolidated overview to aid researchers and drug development professionals in their comparative evaluation of strontium ranelate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Strontium ranelate--data on vertebral and nonvertebral fracture efficacy and safety: mechanism of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of strontium ranelate: what are the facts? PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Strontium Ranelate Prevents Fractures in Highest-Risk Women | MDedge [mdedge.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]



- 14. academic.oup.com [academic.oup.com]
- 15. Strontium ranelate: dose-dependent effects in established postmenopausal vertebral osteoporosis--a 2-year randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - ProQuest [proquest.com]
- 18. researchgate.net [researchgate.net]
- 19. Post-marketing assessment of the safety of strontium ranelate; a novel case-only approach to the early detection of adverse drug reactions PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. A comparison of adverse event and fracture efficacy data for strontium ranelate in regulatory documents and the publication record - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of strontium ranelate clinical trial data.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935870#cross-study-comparison-of-strontium-ranelate-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com